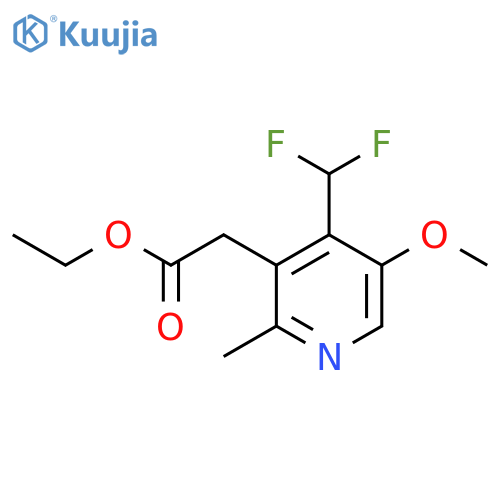Cas no 1805151-13-6 (Ethyl 4-(difluoromethyl)-5-methoxy-2-methylpyridine-3-acetate)
エチル4-(ジフルオロメチル)-5-メトキシ-2-メチルピリジン-3-アセテートは、高度に機能化されたピリジン誘導体であり、医薬品中間体や農薬合成において重要な役割を果たします。本化合物の特徴は、ピリジン骨格の3位に導入されたアセテート基と、4位のジフルオロメチル基による電子効果の最適化にあり、求電子反応や求核反応の活性化が可能です。5位のメトキシ基は立体障害を低減し、反応性を向上させます。特に、フッ素原子の導入により代謝安定性が高く、生体利用効率の向上が期待されます。有機合成化学において多段階反応に対応可能な高い汎用性を有し、精密有機合成における中間体としての利用価値が注目されています。

1805151-13-6 structure
商品名:Ethyl 4-(difluoromethyl)-5-methoxy-2-methylpyridine-3-acetate
CAS番号:1805151-13-6
MF:C12H15F2NO3
メガワット:259.249210596085
CID:4895750
Ethyl 4-(difluoromethyl)-5-methoxy-2-methylpyridine-3-acetate 化学的及び物理的性質
名前と識別子
-
- Ethyl 4-(difluoromethyl)-5-methoxy-2-methylpyridine-3-acetate
-
- インチ: 1S/C12H15F2NO3/c1-4-18-10(16)5-8-7(2)15-6-9(17-3)11(8)12(13)14/h6,12H,4-5H2,1-3H3
- InChIKey: NBKBGZYZOBIKPE-UHFFFAOYSA-N
- ほほえんだ: FC(C1C(=CN=C(C)C=1CC(=O)OCC)OC)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 6
- 重原子数: 18
- 回転可能化学結合数: 6
- 複雑さ: 276
- トポロジー分子極性表面積: 48.4
- 疎水性パラメータ計算基準値(XlogP): 2
Ethyl 4-(difluoromethyl)-5-methoxy-2-methylpyridine-3-acetate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029019972-250mg |
Ethyl 4-(difluoromethyl)-5-methoxy-2-methylpyridine-3-acetate |
1805151-13-6 | 95% | 250mg |
$980.00 | 2022-04-01 | |
| Alichem | A029019972-500mg |
Ethyl 4-(difluoromethyl)-5-methoxy-2-methylpyridine-3-acetate |
1805151-13-6 | 95% | 500mg |
$1,685.00 | 2022-04-01 | |
| Alichem | A029019972-1g |
Ethyl 4-(difluoromethyl)-5-methoxy-2-methylpyridine-3-acetate |
1805151-13-6 | 95% | 1g |
$3,155.55 | 2022-04-01 |
Ethyl 4-(difluoromethyl)-5-methoxy-2-methylpyridine-3-acetate 関連文献
-
Wei Cui,Ruijie Zhu,Yong Zheng,Qifeng Mu,Menghan Pi,Rong Ran J. Mater. Chem. A, 2021,9, 9706-9718
-
Shu Jun Zhen,Feng Ling Guo,Li Qiang Chen,Yuan Fang Li,Qing Zhang Chem. Commun., 2011,47, 2562-2564
-
David L. Bryce Phys. Chem. Chem. Phys., 2006,8, 3379-3382
1805151-13-6 (Ethyl 4-(difluoromethyl)-5-methoxy-2-methylpyridine-3-acetate) 関連製品
- 2229683-32-1(3-(2-Methoxypyridin-3-yl)prop-2-en-1-amine)
- 90561-73-2(BENZENE, 1-(2-BROMO-1-METHYLETHYL)-4-FLUORO-)
- 2138063-83-7(2-(3-methoxy-1,2-thiazol-4-yl)-2-methylpropanoic acid)
- 898419-10-8(1-(3-chloro-4-methoxyphenyl)-4-(2-fluorophenyl)methyl-1,2,3,4-tetrahydropyrazine-2,3-dione)
- 2172270-62-9((2-chloro-3,4-dimethoxyphenyl)methanesulfonyl fluoride)
- 1805747-85-6(4-(2-Bromopropanoyl)-2-methylphenylacetic acid)
- 2228991-37-3(2-amino-1-5-(4-fluorophenyl)furan-2-ylpropan-1-one)
- 1256360-03-8(1-BOC-7-Methylindole-3-boronic acid, pinacol ester)
- 2172457-51-9(3-3-ethoxy-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylbutanamido-2-methylpropanoic acid)
- 2228726-78-9(2-(but-3-yn-2-yl)-4-methoxypyridine)
推奨される供給者
Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬
